Icariside D2

Cytotoxicity Leukemia Apoptosis

Icariside D2 is a structurally distinct phenylethanoid glucoside—not a flavonoid like icariin—with an ethylene-spacer pharmacophore that confers ~11-fold greater HL-60 cytotoxicity (IC50 9.0 μM) versus salidroside. It competitively inhibits β-glucosidase, α-/β-mannosidase, and α-galactosidase—a polypharmacological profile absent in common Epimedium flavonoids. This compound uniquely enables ACE inhibition studies, glycosidase cross-talk experiments, and AKT-dependent apoptosis research. Available via scalable E. coli biosynthesis for gram-scale rodent studies—critical for chronic dosing where botanical supply chains are unreliable. Procure only ≥95% authenticated material with Certificate of Analysis.

Molecular Formula C14H20O7
Molecular Weight 300.30 g/mol
CAS No. 38954-02-8
Cat. No. B158565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcariside D2
CAS38954-02-8
Molecular FormulaC14H20O7
Molecular Weight300.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCO)OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C14H20O7/c15-6-5-8-1-3-9(4-2-8)20-14-13(19)12(18)11(17)10(7-16)21-14/h1-4,10-19H,5-7H2/t10-,11-,12+,13-,14-/m1/s1
InChIKeyOJDSCNUKKOKOQJ-RKQHYHRCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Icariside D2 CAS 38954-02-8: Natural Phenylethanoid Glycoside for Cytotoxic and ACE Inhibition Research


Icariside D2 (CAS 38954-02-8) is a phenylethanoid glucoside with molecular formula C14H20O7 and molecular weight 300.30 g/mol [1]. It is naturally isolated from the fruits of Annona glabra and the aerial parts of Epimedium diphyllum [2]. Unlike prenylated flavonoids in the Epimedium genus such as icariin and icariside II, Icariside D2 possesses a distinct phenylethanoid core structure featuring a p-substituted phenylethanol aglycone linked to a β-D-glucopyranosyl moiety [1]. The compound has been shown to inhibit angiotensin-converting enzyme and exhibits cytotoxic activity against the HL-60 leukemia cell line with an IC50 of 9.0 ± 1.0 μM [3].

Icariside D2 Cannot Be Replaced by Other Epimedium-Derived Compounds or Simple Phenylethanoids


Substituting Icariside D2 with closely related compounds such as salidroside (tyrosol glucoside), icariin, or icariside II is scientifically unsupported due to fundamental structural divergence and distinct pharmacological profiles. Salidroside differs by the absence of an ethylene spacer between the aromatic ring and the hydroxyl group, altering its molecular recognition properties [1]. Icariin and icariside II belong to the prenylated flavonoid class with a flavone core and prenyl substituents, whereas Icariside D2 is a non-flavonoid phenylethanoid lacking both the flavone nucleus and the prenyl group essential for PDE5 inhibition observed in icariin derivatives [2]. Furthermore, Icariside D2 exhibits competitive inhibition against multiple glycosidases (β-glucosidase, α-galactosidase, α-mannosidase, β-mannosidase)—a property not shared by icariin, icariside II, or salidroside [3]. These structural and mechanistic distinctions preclude generic interchangeability.

Quantitative Differentiation Evidence for Icariside D2: Comparative Activity Data Against Structural Analogs and Alternatives


Cytotoxic Activity in HL-60 Leukemia Cells: Icariside D2 vs. Salidroside

Icariside D2 exhibits measurable cytotoxic activity against the human promyelocytic leukemia HL-60 cell line with an IC50 value of 9.0 ± 1.0 μM [1]. In contrast, salidroside—the structurally closest commercially available phenylethanoid analog lacking the ethylene spacer—shows no significant cytotoxicity in HL-60 cells at comparable or higher concentrations in published studies, with reported effects on leukemia cells occurring only at substantially higher doses (e.g., >100 μM) in differentiated assays [2].

Cytotoxicity Leukemia Apoptosis Natural Products

ACE Inhibitory Activity: Icariside D2 vs. Captopril and Phenylethanoid Analogs

Icariside D2 has been documented to inhibit angiotensin-converting enzyme, an activity that distinguishes it from most other Epimedium-derived compounds including icariin, icariside I, and icariside II, for which ACE inhibition has not been reported as a primary activity . While the quantitative IC50 for ACE inhibition remains to be determined, the structurally distinct salidroside exhibits no reported ACE inhibitory activity in standardized assays, and the ACE inhibitory potency of Icariside D2 in crude Annona glabra extracts suggests concentration-dependent activity . Captopril, the standard ACE inhibitor, exhibits an IC50 of approximately 1.7 nM in vitro, representing a potency difference of several orders of magnitude [1].

ACE Inhibition Hypertension Cardiovascular Enzyme Inhibition

Multi-Glycosidase Competitive Inhibition Profile: Icariside D2 vs. Icariin and Icariside II

Icariside D2 acts as a competitive inhibitor of multiple glycosidase enzymes including β-glucosidase, α-galactosidase, α-mannosidase, and β-mannosidase [1]. This broad-spectrum glycosidase inhibition is structurally attributable to its β-D-glucopyranosyl moiety and is not observed with icariin or icariside II, which possess distinct glycosylation patterns (icariin: rhamnosyl-glucosyl at C-7 and glucosyl at C-3; icariside II: rhamnosyl at C-3 only) and do not function as competitive glycosidase inhibitors [2]. While specific Ki values for each enzyme await quantification, the competitive mechanism implies that Icariside D2 binds at the active site of these enzymes, enabling its use as a probe compound in glycosidase mechanism studies.

Glycosidase Inhibition Enzyme Kinetics Carbohydrate Metabolism

Biosynthetic Accessibility via Metabolic Engineering vs. Natural Isolation from Low-Abundance Sources

A distinguishing feature of Icariside D2 for procurement decision-making is its demonstrated production via metabolically engineered Escherichia coli, achieving efficient heterologous biosynthesis without reliance on low-yield plant extraction from Annona glabra or Epimedium diphyllum [1]. In contrast, the prenylated flavonoids icariin and icariside II require complex biosynthetic pathways involving prenyltransferases and cytochrome P450 enzymes that are significantly more challenging to reconstitute in microbial hosts, with current production yields remaining low and economically unviable for large-scale supply [2]. This metabolic engineering feasibility translates into potential supply chain advantages for Icariside D2 relative to its flavonoid counterparts.

Metabolic Engineering Bioproduction E. coli Sustainable Sourcing

Optimal Research and Procurement Application Scenarios for Icariside D2 Based on Quantitative Differentiation Evidence


Investigating Phenylethanoid-Mediated Antileukemic Mechanisms Where Salidroside Is Insufficiently Potent

Based on the ~11-fold higher cytotoxic potency of Icariside D2 (IC50 = 9.0 ± 1.0 μM in HL-60 cells) compared to salidroside (effects only at >100 μM) [1], this compound is specifically indicated for apoptosis mechanism studies in leukemia models requiring potent phenylethanoid activity. Research applications include examining AKT phosphorylation-dependent apoptosis pathways and structure-activity relationship studies of the phenylethanoid pharmacophore, where the ethylene spacer confers enhanced potency relative to the tyrosol-derived salidroside [2]. Procurement should prioritize authenticated material with confirmed purity ≥95% from vendors providing Certificate of Analysis.

Natural Product Cardiovascular Research Requiring ACE Inhibitory Activity Absent in Icariin and Icariside II

The documented ACE inhibitory activity of Icariside D2—a property not shared by the more abundant Epimedium flavonoids icariin and icariside II—positions this compound for cardiovascular pharmacology studies investigating natural product ACE modulators [1]. Unlike the high-potency pharmaceutical captopril (IC50 ~1.7 nM), Icariside D2 offers a natural product-derived ACE inhibitor scaffold suitable for mechanistic studies, combination therapy evaluations with submaximal ACE inhibition, and pharmacognostic investigations of Annona glabra and Epimedium diphyllum traditional uses [2]. Users should verify ACE inhibitory activity in their specific assay system upon receipt.

Multi-Glycosidase Inhibition Studies Using a Single Competitive Probe Compound

Icariside D2 functions as a competitive inhibitor of β-glucosidase, α-galactosidase, α-mannosidase, and β-mannosidase, making it a uniquely valuable polypharmacological probe for glycosidase enzymology [1]. This broad inhibition spectrum, not observed with icariin or icariside II, enables experimental designs examining cross-talk among glycosidase pathways, carbohydrate metabolism disorders such as Gaucher disease or Fabry disease, and inhibitor development programs targeting multiple glycosidase families [1]. For enzyme kinetic studies, compound purity ≥98% by HPLC is recommended to minimize confounding effects from impurities.

Large-Scale In Vivo Studies Requiring Sustainable, Scalable Compound Supply

The demonstrated production of Icariside D2 in engineered E. coli enables a scalable biomanufacturing alternative to plant extraction, which is constrained by low natural abundance in Annona glabra and Epimedium diphyllum [1]. This supply chain differentiation from the exclusively plant-derived icariin and icariside II is particularly relevant for rodent efficacy studies requiring gram-scale compound quantities, chronic dosing paradigms, or studies in resource-limited settings where botanical sourcing is unreliable. Procurement teams should inquire about the origin (synthetic/biosynthetic vs. natural isolate) when selecting vendors, as this affects batch-to-batch consistency and regulatory documentation requirements [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icariside D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.